

Discovery and natural occurrence of 2,5-Dihydroxypentanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dihydroxypentanoic acid

Cat. No.: B13104048

[Get Quote](#)

Unveiling 2,5-Dihydroxypentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxypentanoic acid, a C5 hydroxy acid, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its synthesis and reported bioactivities. While its natural occurrence remains undocumented in the scientific literature, this document details the laboratory-scale synthesis through alkaline degradation of cellulose. Furthermore, it outlines experimental protocols for assessing its cytotoxic effects on cancer cell lines and its antimicrobial properties. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of **2,5-Dihydroxypentanoic acid** and to provide standardized methodologies for future studies.

Introduction

2,5-Dihydroxypentanoic acid is a pentanoic acid derivative characterized by the presence of two hydroxyl groups at the C2 and C5 positions. Its chemical structure suggests potential for various chemical reactions and biological interactions. This document consolidates the available technical information on **2,5-Dihydroxypentanoic acid**, presenting its

physicochemical properties, a detailed synthesis method, and protocols for evaluating its biological activities. The information is intended to provide a thorough understanding of the compound and to facilitate further research into its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of **2,5-Dihydroxypentanoic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **2,5-Dihydroxypentanoic Acid**

Property	Value	Reference
IUPAC Name	2,5-dihydroxypentanoic acid	[1]
CAS Number	21577-52-6	[1]
Molecular Formula	C ₅ H ₁₀ O ₄	[1]
Molecular Weight	134.13 g/mol	[1]
Canonical SMILES	C(CC(C(=O)O)O)CO	[1]
InChI Key	HVXQNGWJNMRWIP- UHFFFAOYSA-N	[1]

Discovery and Natural Occurrence

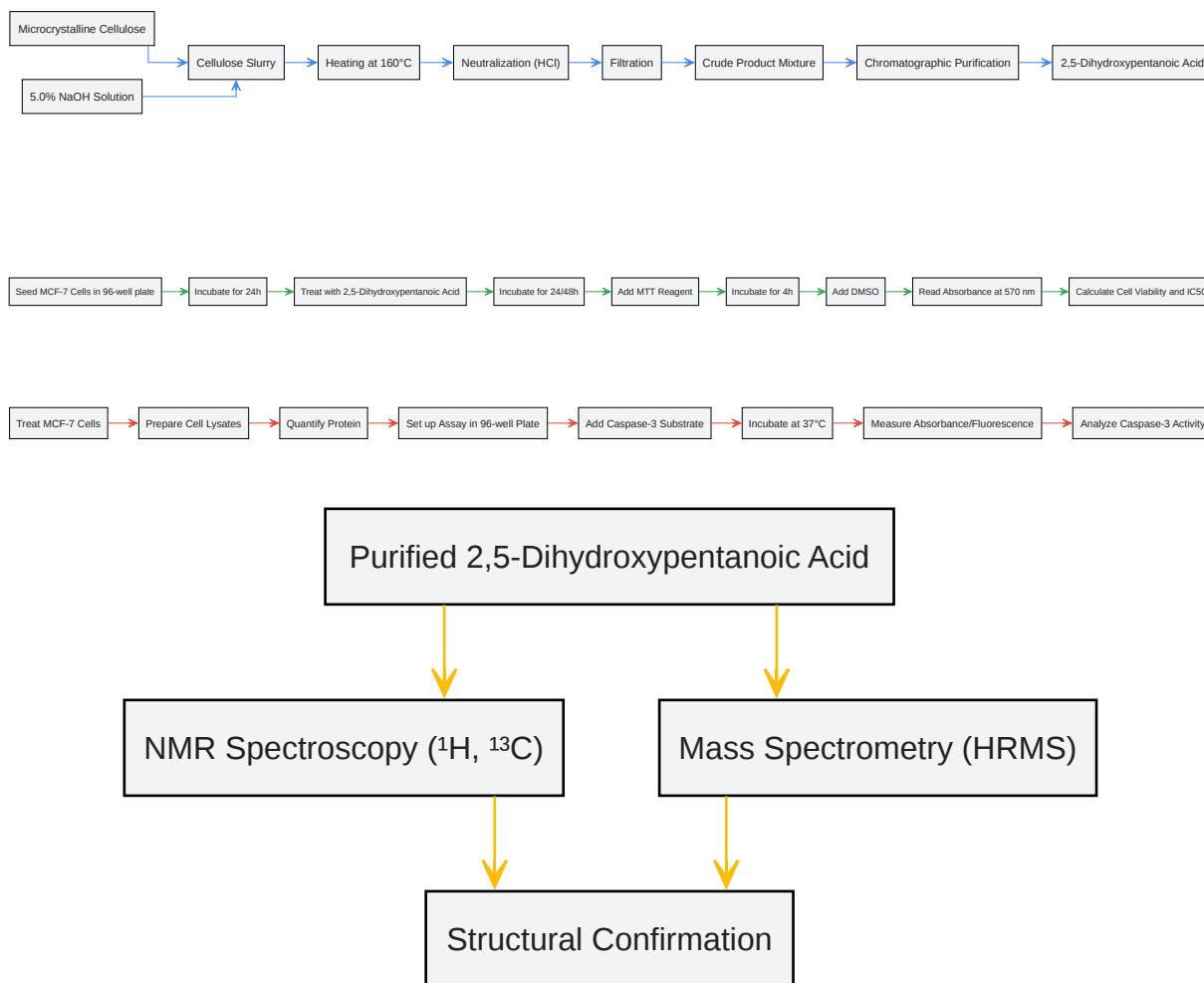
Extensive literature searches did not yield any evidence of the discovery of **2,5-Dihydroxypentanoic acid** from a natural source. Its presence in plants, microorganisms, or other natural systems has not been reported. The primary route to obtaining this compound is through laboratory synthesis.

Laboratory Synthesis

The most commonly cited method for synthesizing **2,5-Dihydroxypentanoic acid** is through the alkaline degradation of cellulose.[\[2\]](#)

Experimental Protocol: Alkaline Degradation of Cellulose

This protocol describes the laboratory-scale synthesis of **2,5-Dihydroxypentanoic acid** from microcrystalline cellulose.


Materials:

- Microcrystalline cellulose
- Sodium hydroxide (NaOH) pellets
- Deionized water
- Hydrochloric acid (HCl) for neutralization
- Reaction vessel with temperature control and stirring
- Filtration apparatus
- High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

- Prepare a 5.0% (w/w) NaOH solution by dissolving NaOH pellets in deionized water.
- In a reaction vessel, create a slurry by mixing 30 g of microcrystalline cellulose with 270 g of the 5.0% NaOH solution.^[2]
- Heat the mixture to 160°C with continuous stirring.^[2]
- Maintain the reaction at 160°C for a specified duration (e.g., 60 minutes). Samples can be taken at various time points to monitor the reaction progress.^[2]
- After the desired reaction time, cool the mixture to room temperature.
- Neutralize the reaction mixture to approximately pH 7 using HCl.

- Filter the solution to remove any unreacted cellulose and other solid byproducts.
- The resulting aqueous solution contains a mixture of hydroxy carboxylic acids, including **2,5-Dihydroxypentanoic acid**.^[2]
- Purification of **2,5-Dihydroxypentanoic acid** from the product mixture requires further chromatographic steps, such as ion-exchange chromatography or preparative HPLC.
- The identity and purity of the isolated **2,5-Dihydroxypentanoic acid** should be confirmed using analytical techniques like NMR and mass spectrometry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Discovery and natural occurrence of 2,5-Dihydroxypentanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13104048#discovery-and-natural-occurrence-of-2-5-dihydroxypentanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com